

Application Note & Protocol: High-Efficiency Extraction of Chlortetracycline from Animal Tissues

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Compound of Interest

Compound Name:	Aureomix
Cat. No.:	B14618620

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Introduction

Chlortetracycline (CTC) is a broad-spectrum tetracycline antibiotic extensively used in veterinary medicine for the treatment and prevention of bacterial infections and as a growth promoter in food-producing animals.^{[1][2]} The presence of CTC residues in edible animal tissues, such as muscle, liver, and kidney, is a significant concern for food safety and public health. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for chlortetracycline in various food products. Accurate monitoring of these residues is crucial to ensure compliance with these regulations and to safeguard consumer health.

This application note provides a detailed protocol for the efficient extraction and purification of chlortetracycline from various animal tissues, including muscle, liver, and kidney. The described methodology employs a combination of liquid extraction and solid-phase extraction (SPE) for sample cleanup, followed by high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive and selective quantification.^{[3][4][5]}

Principle

The protocol is based on the extraction of chlortetracycline from homogenized animal tissue using an acidic buffer solution. This is followed by protein precipitation and subsequent cleanup and concentration of the analyte using solid-phase extraction (SPE). The final extract is then analyzed by HPLC-MS/MS. The use of an acidic buffer aids in the extraction of tetracyclines,

which are known to chelate with metal ions.[\[4\]](#) The SPE step is critical for removing matrix interferences and concentrating the analyte, thereby enhancing the sensitivity and robustness of the analytical method.[\[1\]](#)[\[6\]](#)

Quantitative Data Summary

The following table summarizes the performance characteristics of chlortetracycline extraction and analysis from various animal tissues as reported in the literature.

Tissue	Extraction Method	Analytical Method	Recovery (%)	LOD (µg/kg)	LOQ (µg/kg)	Reference
Pig Kidney	Oxalic acid buffer extraction, SPE	LC-DAD	>70	-	-	[7]
Bovine Muscle	Solid-phase extraction	HPLC-DAD	>83.2	-	-	[8]
Chicken Muscle	Isotope dilution	LC-MS/MS	97.7-102.6	-	<0.2	[4]
Animal Muscle	Solid-phase extraction	UPLC-MS/MS	62.6-119.0	0.10-0.15	0.20-0.50	[5]
Bovine/Porcine Muscle	EDTA-McIlvaine buffer, SPE	HPLC-UV	-	~50	-	[9]
Animal Tissue	Glycine-HCl buffer, SPE	HPLC-Fluorescence	-	20	50	[10] [11]
Muscle and Kidney	Glycine-HCl buffer, SPE	LC-MS	-	10-20	-	[12]

Experimental Protocols

1. Reagents and Materials

- Chlortetracycline hydrochloride reference standard
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Formic acid, LC-MS grade
- Disodium ethylenediaminetetraacetate (EDTA)
- Citric acid
- Disodium hydrogen phosphate
- Trichloroacetic acid
- Oasis HLB SPE cartridges (or equivalent)
- Ultrapure water
- Animal tissue (muscle, liver, kidney)

2. Equipment

- High-speed homogenizer
- Centrifuge
- Solid-phase extraction manifold
- Nitrogen evaporator
- Vortex mixer
- Analytical balance

- HPLC system coupled with a tandem mass spectrometer (MS/MS)

3. Preparation of Solutions

- Extraction Buffer (EDTA-McIlvaine Buffer, pH 4.0): Prepare a solution of 0.1 M citric acid and 0.2 M disodium hydrogen phosphate. Mix to adjust the pH to 4.0. Dissolve EDTA to a final concentration of 0.1 M.
- Protein Precipitation Solution: 20% (w/v) Trichloroacetic acid in water.
- SPE Conditioning Solution: Methanol
- SPE Equilibration Solution: Ultrapure water
- SPE Wash Solution: 5% Methanol in ultrapure water.
- SPE Elution Solution: Methanol

4. Sample Preparation and Extraction

- Weigh 2-5 g of homogenized animal tissue into a 50 mL centrifuge tube.
- Add 20 mL of EDTA-McIlvaine buffer.
- Homogenize the sample for 1-2 minutes using a high-speed homogenizer.
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant and transfer it to a clean centrifuge tube.
- Add 2 mL of 20% trichloroacetic acid solution to the supernatant to precipitate proteins.
- Vortex for 30 seconds and let it stand for 10 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Filter the resulting supernatant through a 0.45 µm filter.

5. Solid-Phase Extraction (SPE) Cleanup

- Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
- Load the filtered supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
- Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the chlortetracycline with 5 mL of methanol into a clean collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

6. HPLC-MS/MS Analysis

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m) is suitable.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μ L.
- Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for tetracyclines.[\[5\]](#)
- MS/MS Detection: Monitor the precursor ion and at least two product ions for chlortetracycline in Multiple Reaction Monitoring (MRM) mode for accurate quantification and confirmation.

Visualizations



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Caption: Workflow for Chlortetracycline Extraction from Animal Tissues.

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